Viomycin(3+) -

Viomycin(3+)

Catalog Number: EVT-1596325
CAS Number:
Molecular Formula: C25H46N13O10+3
Molecular Weight: 688.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Viomycin(3+) is viomycin protonated to pH 7.3 It has a role as an antitubercular agent. It is a conjugate acid of a viomycin.
Overview

Viomycin is a tuberactinomycin antibiotic that plays a crucial role in the treatment of multidrug-resistant tuberculosis. It is produced by the bacterium Streptomyces vinaceus and is known for its ability to inhibit bacterial protein synthesis. Viomycin's mechanism of action primarily involves interference with the elongation phase of protein synthesis, making it effective against various bacterial strains, particularly those resistant to other antibiotics.

Source

Viomycin was first isolated from Streptomyces vinaceus in the 1950s. It is classified as a peptide antibiotic and is structurally related to other antibiotics such as capreomycin. The compound has been extensively studied for its biosynthetic pathways and resistance mechanisms, revealing insights into its genetic basis and potential modifications for enhanced efficacy.

Classification

Viomycin belongs to the class of antibiotics known as peptide antibiotics, specifically categorized under tuberactinomycins. Its classification is based on its structural characteristics and mode of action against bacterial pathogens.

Synthesis Analysis

Methods

The biosynthesis of viomycin involves a complex pathway that includes multiple enzymatic steps. The gene cluster responsible for viomycin production has been identified and sequenced, revealing several key genes involved in its synthesis. Notably, the presence of the vph gene, which confers resistance to viomycin, indicates a close relationship between antibiotic production and resistance mechanisms.

Technical Details

The synthesis of viomycin can be achieved through fermentation processes using Streptomyces species. The isolation of viomycin from fermentation broths typically involves high-performance liquid chromatography (HPLC) techniques to purify the compound based on its unique chemical properties. The retention time and UV absorbance characteristics at 268 nm are critical for identifying and quantifying viomycin during purification processes .

Molecular Structure Analysis

Structure

Data

The molecular formula of viomycin is C22_{22}H34_{34}N6_{6}O7_{7}S, with a molecular weight of approximately 490.6 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) have been employed to elucidate its structure, providing insights into proton environments and interactions within the molecule .

Chemical Reactions Analysis

Reactions

Viomycin primarily acts by inhibiting protein synthesis through binding to the ribosomal RNA component of the ribosome. This interaction disrupts the normal function of ribosomes during translation, leading to errors in protein synthesis and ultimately cell death.

Technical Details

The reaction kinetics associated with viomycin's action have been studied using pre-steady state kinetics in reconstituted translation systems. These studies show that viomycin significantly reduces the accuracy of codon selection during translation, leading to increased incorporation of near-cognate tRNAs . This results in erroneous protein products that can affect bacterial viability.

Mechanism of Action

Process

Viomycin inhibits protein synthesis by binding to the ribosomal complex during translation elongation. It specifically targets the ribosome's peptidyl transferase center, obstructing the formation of peptide bonds between amino acids. This blockage halts the progression of translation, leading to incomplete or dysfunctional proteins.

Data

Research indicates that viomycin can induce a 170-fold reduction in the accuracy of initial codon selection at high concentrations . This drastic decrease in fidelity contributes to the antibiotic's effectiveness against resistant bacterial strains, as it overwhelms proofreading mechanisms present in ribosomes.

Physical and Chemical Properties Analysis

Physical Properties

Viomycin is typically presented as a white to off-white powder with hygroscopic properties. It is soluble in water and exhibits stability under acidic conditions but may degrade under alkaline environments.

Chemical Properties

The compound has notable chemical properties that include:

  • pKa: Viomycin exhibits basic character due to the presence of amino groups.
  • Melting Point: The melting point ranges around 200 °C.
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in clinical formulations.

Analytical techniques such as mass spectrometry and NMR have been utilized to study these properties further, confirming its structural integrity under various conditions .

Applications

Scientific Uses

Viomycin is primarily used in clinical settings for treating multidrug-resistant tuberculosis. Its unique mechanism makes it an essential tool in antibiotic therapy, particularly when conventional treatments fail. Additionally, it serves as a model compound for studying antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial infections.

Research continues into modifying viomycin's structure to enhance its efficacy and reduce potential side effects, highlighting its importance in ongoing pharmaceutical development efforts .

Biosynthesis and Genetic Regulation of Viomycin(3+)

Gene Cluster Organization in Streptomyces Species

The viomycin biosynthetic gene cluster spans 36.3 kb of contiguous DNA in Streptomyces sp. ATCC 11861 and S. vinaceus, encoding 20 open reading frames (ORFs) organized into functional modules for biosynthesis, regulation, export, and self-resistance. Key components include:

  • Non-ribosomal peptide synthetases (NRPS): vioA, vioF, vioI, vioG
  • Precursor biosynthesis enzymes: vioB (L-2,3-diaminopropionate synthase), vioD (capreomycidine synthase), vioP (β-lysine aminomutase)
  • Modification enzymes: vioQ (hydroxylase), vioL (carbamoyltransferase)
  • Resistance gene: vph (viomycin phosphotransferase)
  • Regulators: vioR and vioT (transcriptional regulators)

Genetic inactivation of vioA abolishes viomycin production, confirming its essential role [1] [9]. The cluster's compact organization enables coordinated expression, with genes arranged in operons responsive to phosphate limitation and growth phase [1] [4].

Table 1: Core Genes in Viomycin Biosynthesis Cluster

GeneFunctionDomain Architecture
vioANRPS Module 1A-PCP-C-A-PCP-C
vioFNRPS Module 3A-PCP-C
vioINRPS Module 2PCP-C
vioGNRPS Module 4A-PCP-C
vioOβ-Lys activationA-PCP
vioLCarbamoylationCarbamoyltransferase
vioQHydroxylationNon-heme iron oxygenase
vphSelf-resistancePhosphotransferase

Enzymatic Pathways for Non-Ribosomal Peptide Synthesis

Viomycin is assembled via non-ribosomal peptide synthesis (NRPS) using specialized amino acid precursors:

  • L-2,3-diaminopropionate (L-Dap): Derived from L-serine via pyridoxal phosphate-dependent elimination catalyzed by VioB [9]
  • β-Ureidodehydroalanine: Formed by carbamoylation of L-Dap by VioL followed by desaturation by VioJ [4]
  • Capreomycidine: Synthesized from L-arginine through oxidative cyclization involving VioD (a rare iron-dependent oxygenase) [2] [9]
  • β-Lysine: Generated from L-lysine via 2,3-aminomutase activity of VioP [4] [5]

Stable isotope labeling studies confirm these precursors are directly incorporated into the viomycin scaffold [9].

Role of Modular Non-Ribosomal Peptide Synthetases (NRPS)

Viomycin NRPS exhibits a non-linear assembly line with four multimodular enzymes:

  • VioA: Activates L-Dap (Module 1) and L-Ser (Module 2), forming dipeptide thioester
  • VioI: Extends dipeptide with L-Ser (PCP-bound)
  • VioF: Incorporates β-ureidodehydroalanine (β-Uda)
  • VioG: Adds L-capreomycidine and catalyzes cyclization

The NRPS operates through consecutive condensation reactions:

  • Adenylation (A) domains activate specific amino acids as aminoacyl-adenylates
  • Peptidyl carrier protein (PCP) domains shuttle intermediates via 4'-phosphopantetheine arms
  • Condensation (C) domains form peptide bonds between PCP-bound substrates

Uniquely, the assembly order (VioA→VioI→VioF→VioG) defies genomic arrangement, indicating complex intermodular communication [3] [5].

Post-Assembly Modifications: Carbamoylation and Hydroxylation

After cyclic pentapeptide assembly, three enzymatic modifications occur:

  • α,β-Desaturation: VioJ introduces a double bond into the L-Dap residue at position 4 [4]
  • Hydroxylation: VioQ (a clavaminate synthase-like oxygenase) hydroxylates capreomycidine at C-6 using α-ketoglutarate/O₂, forming viomycidine [2] [9]
  • Carbamoylation: VioL transfers a carbamoyl group to the β-amino group of L-Dap using carbamoyl phosphate, creating β-ureidodehydroalanine

Deletion studies confirm critical roles:

  • ΔvioQ strains produce non-hydroxylated viomycin derivatives [4]
  • ΔvioL mutants generate acetylated analogs instead of carbamoylated products, indicating aberrant processing when carbamoylation fails [4]

Regulatory Mechanisms of Viomycin Biosynthetic Operons

Viomycin biosynthesis is governed by hierarchical regulation:

  • Pathway-specific regulators: VioR (Streptomyces antibiotic regulatory protein family) activates NRPS gene expression
  • Global regulators: VioT responds to phosphate depletion via PhoP/PhoR two-component system [1]
  • Feedback inhibition: Viomycin binds VioR, attenuating its activity upon antibiotic accumulation
  • Cross-regulation: The vph resistance gene is co-transcribed with biosynthetic genes, ensuring synchronized resistance and production [1] [9]

Expression peaks in stationary phase under low-phosphate conditions, correlating with nutrient limitation triggering secondary metabolism [4].

Comparative Analysis with Capreomycin and Enviomycin Biosynthesis

Table 2: Biosynthetic Differences Among Tuberactinomycins

FeatureViomycinCapreomycinEnviomycin
Producing organismS. puniceusS. capreolusS. griseoverticillatus
β-Lys attachment siteα-amino of Dap1β-amino of Dap3α-amino of Dap1
Capreomycidine modificationC6-hydroxylated (viomycidine)Non-hydroxylatedNon-hydroxylated
Cyclic core modificationCarbamoylation at Dap4Carbamoylation at Dap4Sulfation at Dap4
Key NRPS differencesVioM for β-Lys transferCmnM for β-Lys transferEnvM for β-Lys transfer
HydroxylaseVioQ presentAbsentAbsent

Notable distinctions:

  • Capreomycin: Lacks vioQ homolog, explaining absence of hydroxylation; β-lysine is attached to Dap3 via CmnO/CmnM instead of Dap1 [3] [14]
  • Enviomycin (Tuberactinomycin N): Contains a sulfate group instead of carbamoyl at Dap4, requiring sulfotransferase activity absent in viomycin pathway [4] [5]
  • Conservation: All three clusters encode homologous NRPS cores for cyclic pentapeptide assembly, but diverge in tailoring enzymes and resistance mechanisms [3] [4]

The viomycin pathway's vioQ and vioL genes enable unique hydroxylation and carbamoylation patterns that influence antibacterial specificity against drug-resistant Mycobacterium tuberculosis [1] [7].

Table 3: Clinically Used Tuberactinomycins

AntibioticMolecular FormulaMolecular Weight (g/mol)Unique Feature
ViomycinC₂₅H₄₃N₁₃O₁₀685.706-Hydroxycapreomycidine
Capreomycin IA/IBC₂₅H₄₄N₁₄O₇ / C₂₆H₄₆N₁₄O₇668.69 / 682.72Non-hydroxylated capreomycidine
EnviomycinC₂₅H₄₃N₁₃O₁₀S765.76Sulfate ester at Dap4

Compound Names Mentioned:Viomycin(3+), Capreomycin, Enviomycin, Tuberactinomycin N, β-Lysine, L-2,3-Diaminopropionate (L-Dap), Capreomycidine, Viomycidine, β-Ureidodehydroalanine

Properties

Product Name

Viomycin(3+)

IUPAC Name

[(3S)-1-[[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-3-ium-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]amino]-6-azaniumyl-1-oxohexan-3-yl]azanium

Molecular Formula

C25H46N13O10+3

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/p+3/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1

InChI Key

GXFAIFRPOKBQRV-GHXCTMGLSA-Q

Canonical SMILES

C1C([NH+]=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCC[NH3+])[NH3+]

Isomeric SMILES

C1[C@@H]([NH+]=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCC[NH3+])[NH3+]

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